
Solriamfetol hydrochloride
Vue d'ensemble
Description
Solriamfetol hydrochloride, marketed under the brand name Sunosi, is a wakefulness-promoting medication used to treat excessive sleepiness associated with narcolepsy and obstructive sleep apnea . It functions as a selective dopamine and norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain . This compound is known for its efficacy in improving wakefulness and reducing sleepiness, making it a valuable therapeutic agent in sleep medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of solriamfetol hydrochloride involves several key intermediates, including D-phenylalanine and D-phenylalaninol . One method starts with the conversion of L-phenylalanine to D-phenylalanine using ®-mandelic acid . This intermediate is then transformed into D-phenylalaninol, which undergoes further reactions to form solriamfetol . The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity while minimizing costs. The process typically involves stereospecific synthesis to ensure the correct chiral form of the compound is produced . Advanced techniques such as high-performance liquid chromatography are employed to purify the final product and remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Solriamfetol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The primary product of these reactions is this compound itself, with potential by-products including various intermediates and impurities that are typically removed during purification .
Applications De Recherche Scientifique
Treatment of Narcolepsy
Narcolepsy is characterized by uncontrollable episodes of daytime sleepiness and can severely impact daily functioning. Solriamfetol has been shown to significantly improve wakefulness in patients with narcolepsy. In clinical trials, approximately 30.5% to 49.2% of participants treated with solriamfetol reported achieving normal Epworth Sleepiness Scale (ESS) scores (≤10) after 12 weeks of treatment, compared to only 15.5% in the placebo group .
Management of Obstructive Sleep Apnea
Obstructive sleep apnea is a disorder that causes breathing interruptions during sleep, leading to excessive daytime sleepiness. Solriamfetol has demonstrated efficacy in improving wakefulness among patients with OSA as well. In trials involving OSA patients, 51.8% to 73.0% achieved normal ESS scores after treatment . This makes solriamfetol an effective adjunct therapy for individuals using continuous positive airway pressure (CPAP) devices or those who are non-compliant with such treatments .
Clinical Trials Overview
Multiple randomized controlled trials have evaluated the efficacy and safety of solriamfetol:
- Study Design : Trials typically lasted from 12 weeks to one year and included both narcolepsy and OSA populations.
- Participants : A total of over 900 patients were involved across various studies.
- Outcome Measures : The primary outcomes included changes in ESS scores and results from the Maintenance of Wakefulness Test (MWT).
Study | Condition | Participants | Efficacy Results | Adverse Events |
---|---|---|---|---|
Study 1 | Narcolepsy | 231 | ESS score improvement: 30.5%-49.2% | Headache, nausea |
Study 2 | OSA | 459 | ESS score improvement: 51.8%-73.0% | Dry mouth, anxiety |
Study 3 | Narcolepsy/OSA | 643 | Sustained efficacy over one year | Insomnia, decreased appetite |
Long-Term Efficacy
A long-term extension study indicated that the efficacy of solriamfetol is maintained over time without significant tolerance development . Participants showed consistent improvements in wakefulness and quality of life metrics throughout the study duration.
Case Study 1: Narcolepsy Management
A 35-year-old male diagnosed with narcolepsy experienced significant improvements in his daily functioning after starting solriamfetol at a dose of 150 mg/day. His ESS score decreased from 18 to 8 within three months, allowing him to return to work full-time.
Case Study 2: Obstructive Sleep Apnea
A 50-year-old female with OSA reported marked improvements in her daytime alertness after initiating treatment with solriamfetol alongside her CPAP therapy. Her ESS score improved from 16 to 9 within eight weeks, demonstrating the medication's effectiveness in enhancing wakefulness.
Mécanisme D'action
Solriamfetol hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain . This action enhances wakefulness and reduces sleepiness. Additionally, solriamfetol has been found to act as a trace amine-associated receptor 1 agonist, which may contribute to its wake-promoting effects . The exact molecular pathways involved are still under investigation, but the compound’s dual reuptake inhibition is central to its mechanism of action .
Comparaison Avec Des Composés Similaires
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy and sleep apnea.
Armodafinil: The R-enantiomer of modafinil, with similar uses and mechanisms.
Pitolisant: A histamine H3 receptor antagonist/inverse agonist used for narcolepsy.
Uniqueness of Solriamfetol: Solriamfetol hydrochloride is unique due to its dual action on dopamine and norepinephrine reuptake, providing a distinct pharmacological profile compared to other wakefulness-promoting agents . Its efficacy in improving wakefulness and reducing sleepiness, along with its relatively favorable side effect profile, makes it a valuable option for patients with sleep disorders .
Activité Biologique
Solriamfetol hydrochloride, a novel wake-promoting agent, is primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI). This compound has gained attention for its potential therapeutic applications in treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea. This article delves into the biological activity of solriamfetol, focusing on its pharmacodynamics, mechanism of action, clinical findings, and relevant case studies.
Pharmacodynamics
Solriamfetol exhibits a unique pharmacological profile characterized by its selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET). The binding affinities (Ki values) for these transporters are 14.2 μM and 3.7 μM, respectively, indicating a stronger interaction with NET compared to DAT. Inhibition constants (IC50 values) for dopamine and norepinephrine reuptake are reported as 2.9 μM and 4.4 μM, respectively, while it shows minimal activity at the serotonin transporter (IC50 > 100 μM) .
Table 1: Binding Affinities and Inhibition Constants of Solriamfetol
Target | Binding Affinity (Ki) | Inhibition Constant (IC50) |
---|---|---|
Dopamine Transporter | 14.2 μM | 2.9 μM |
Norepinephrine Transporter | 3.7 μM | 4.4 μM |
Serotonin Transporter | 81.5 μM | >100 μM |
The precise mechanism by which solriamfetol exerts its wake-promoting effects is not fully elucidated but is believed to involve the dual inhibition of DAT and NET, leading to increased extracellular levels of dopamine and norepinephrine in the brain . This action contrasts with other stimulants like modafinil and amphetamines, which may have broader effects on neurotransmitter release.
In addition to its reuptake inhibition properties, solriamfetol acts as an agonist at trace amine-associated receptor 1 (TAAR1), further contributing to its pharmacological effects .
Clinical Findings
Clinical studies have demonstrated that solriamfetol effectively improves wakefulness in patients suffering from excessive sleepiness due to narcolepsy or obstructive sleep apnea. A pivotal study indicated that patients receiving solriamfetol experienced significant reductions in Epworth Sleepiness Scale scores compared to placebo groups .
Case Study: Efficacy in Narcolepsy
A randomized controlled trial involving narcolepsy patients showed that administration of solriamfetol resulted in a mean increase of 21 beats per minute in heart rate at higher doses but did not significantly prolong the QTc interval . This finding suggests a favorable cardiovascular safety profile compared to traditional stimulants.
Pharmacokinetics
Solriamfetol demonstrates high oral bioavailability (~95%) with peak plasma concentrations reached within approximately two hours post-administration . The elimination half-life is around 7.1 hours, extending significantly in cases of renal impairment .
Table 2: Pharmacokinetic Parameters of Solriamfetol
Parameter | Value |
---|---|
Oral Bioavailability | ~95% |
Peak Plasma Concentration | ~2 hours |
Elimination Half-Life | ~7.1 hours |
Volume of Distribution | ~199 L |
Safety Profile
Safety assessments indicate that solriamfetol has a low potential for abuse compared to traditional stimulants due to its limited binding to receptors typically associated with addictive properties . Moreover, it does not significantly interact with major cytochrome P450 enzymes or transport systems at clinically relevant concentrations .
Propriétés
Numéro CAS |
178429-65-7 |
---|---|
Formule moléculaire |
C10H15ClN2O2 |
Poids moléculaire |
230.69 g/mol |
Nom IUPAC |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
Clé InChI |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
R228060; R-228060; R 228060; JZP-110; JZP 110; JZP110; ADX-N-05; ARL-N 05; SKL-N-05; YKP-10A; ADXN-05; ARLN-05; SKLN-05; Solriamfetol. Solriamfetol hydrochloride; Sunosi |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.